![molecular formula C16H21N3O2 B2800516 N-(1-cyanocyclopentyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide CAS No. 1427898-05-2](/img/structure/B2800516.png)
N-(1-cyanocyclopentyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclopentyl group attached to an acetamide moiety, which is further linked to a methoxymethyl-substituted phenyl group. Its unique structure makes it a subject of interest for researchers exploring new chemical entities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopentyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide typically involves multiple steps, starting with the preparation of the core cyclopentyl and phenyl components. One common approach is to first synthesize the cyanocyclopentyl group through a cyclization reaction, followed by the introduction of the methoxymethyl group on the phenyl ring. The final step involves coupling these components with an acetamide group.
Industrial Production Methods: In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale synthesis would also necessitate stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions: N-(1-cyanocyclopentyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The methoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Phenolic derivatives, such as hydroquinone derivatives.
Reduction: Amines, such as cyclopentylamine.
Substitution: Derivatives with different functional groups replacing the methoxymethyl group.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, N-(1-cyanocyclopentyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide may be explored for its potential biological activity. It could serve as a lead compound for the development of new drugs or biochemical tools.
Medicine: The compound's unique structure may offer therapeutic potential. It could be investigated for its pharmacological properties, such as binding to specific receptors or enzymes, leading to the development of new medications.
Industry: In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or materials with specific properties. Its reactivity and stability make it suitable for various applications.
作用机制
The mechanism by which N-(1-cyanocyclopentyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
相似化合物的比较
N-(1-cyanocyclopentyl)pentanamide: Similar structure but lacks the methoxymethyl group.
N-(2-methoxymethylphenyl)acetamide: Similar structure but lacks the cyano group.
Uniqueness: N-(1-cyanocyclopentyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide is unique due to the combination of the cyano group and the methoxymethyl group on the phenyl ring
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[2-(methoxymethyl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-21-11-13-6-2-3-7-14(13)18-10-15(20)19-16(12-17)8-4-5-9-16/h2-3,6-7,18H,4-5,8-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHQWITWNRGTCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1NCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
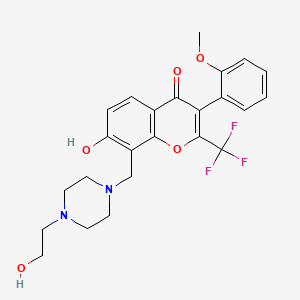
![(3,4-dimethoxyphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2800434.png)
![3-(4-fluorophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B2800435.png)

![4-{[(4-fluorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine](/img/structure/B2800443.png)
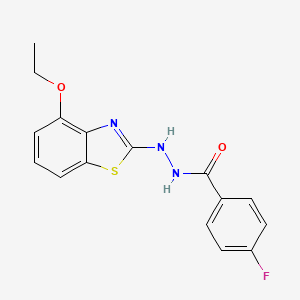
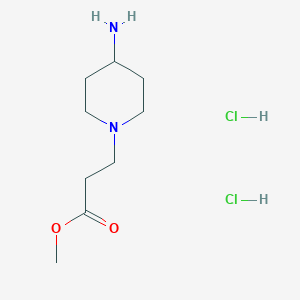
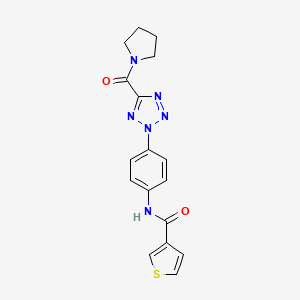
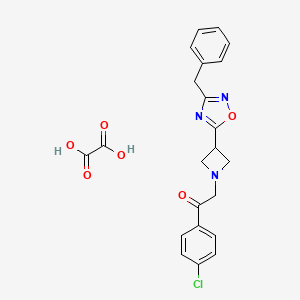
![5-(2,5-dimethylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2800449.png)
![N-(2-(6-(phenethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2800453.png)
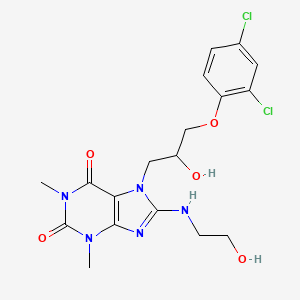
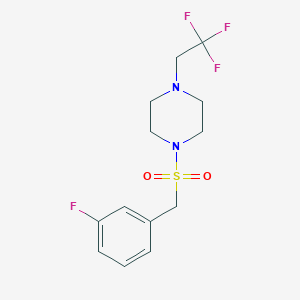
![Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2800456.png)
